molecular formula C18H22N2O B4323266 N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE

Cat. No.: B4323266
M. Wt: 282.4 g/mol
InChI Key: KEXUVMGCNADJIJ-UHFFFAOYSA-N
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Description

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE is a synthetic organic compound that features a pyrrole ring attached to a benzyl group, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Mechanism of Action

The mechanism by which N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE is unique due to the presence of both the pyrrole ring and the cyclohexanecarboxamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(16-6-2-1-3-7-16)19-14-15-8-10-17(11-9-15)20-12-4-5-13-20/h4-5,8-13,16H,1-3,6-7,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUVMGCNADJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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